molecular formula C18H20N6O2S B13373214 6-(3,4-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13373214
M. Wt: 384.5 g/mol
InChI Key: QGKOYQGILURMAY-UHFFFAOYSA-N
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Description

6-(3,4-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Cyclization reactions: Formation of the triazolothiadiazole core through cyclization of appropriate precursors.

    Substitution reactions: Introduction of the 3,4-dimethoxyphenyl and 3-isobutyl-1H-pyrazol-5-yl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Replacement of substituents with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-(3,4-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves interaction with specific molecular targets and pathways. This may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interaction with cellular receptors to modulate their activity.

    Signal transduction pathways: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Triazolothiadiazoles: Other compounds in this class with similar structures and properties.

    Pyrazolyl derivatives: Compounds containing the pyrazole moiety with various substituents.

    Dimethoxyphenyl derivatives: Compounds with the 3,4-dimethoxyphenyl group.

Uniqueness

6-(3,4-dimethoxyphenyl)-3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C18H20N6O2S

Molecular Weight

384.5 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-3-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H20N6O2S/c1-10(2)7-12-9-13(20-19-12)16-21-22-18-24(16)23-17(27-18)11-5-6-14(25-3)15(8-11)26-4/h5-6,8-10H,7H2,1-4H3,(H,19,20)

InChI Key

QGKOYQGILURMAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=NN1)C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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